tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate is a chemical compound that features prominently in synthetic organic chemistry due to its versatile reactivity and functional groups. The structure consists of a pyrrolidine core, a tert-butyl group, and a tosylate ester, making it a valuable intermediate in various chemical reactions and pharmaceutical preparations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the protection of the pyrrolidine nitrogen via tert-butylation, followed by the introduction of the tosylate group. The general synthetic pathway includes:
Starting with (S)-pyrrolidine-3-carboxylic acid, tert-butyloxycarbonyl (Boc) protection is achieved using tert-butyl chloroformate.
The hydroxyl group is then introduced via nucleophilic substitution, often using methanesulfonic acid (MsOH) and triethylamine (TEA).
The final step involves tosylation, employing p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods: On an industrial scale, the synthesis process is scaled up, ensuring careful control of temperature, solvent choice, and purification techniques like crystallization and chromatography to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: : The compound undergoes nucleophilic substitution at the tosylate ester, forming various derivatives.
Deprotection: : The tert-butyl group can be removed under acidic conditions to yield the free amine.
Hydrolysis: : The ester linkage can be hydrolyzed to produce the corresponding acid.
Common Reagents and Conditions:
Nucleophilic Substitution: : Strong nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN), or primary amines.
Deprotection: : Typically conducted with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: : Alkaline conditions using sodium hydroxide (NaOH) or acidic conditions with hydrochloric acid (HCl).
Major Products Formed:
Azide derivatives
Cyanides
Primary amines
Free acids
Scientific Research Applications
Building block in the synthesis of complex organic molecules.
Intermediate in the preparation of heterocycles and other functionalized compounds.
Used in the synthesis of bioactive molecules and enzyme inhibitors.
Intermediate in the production of chiral pharmaceutical agents.
Precursor for drugs targeting neurological disorders.
Intermediate in the synthesis of antiviral and anticancer agents.
Employed in the manufacturing of specialty chemicals and advanced materials.
Used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate largely depends on its role as an intermediate or reactive species. In its reactions:
Nucleophilic Substitution: : The tosylate group acts as a good leaving group, allowing nucleophiles to attack and form new bonds.
Deprotection: : Acidic conditions lead to the cleavage of the tert-butyl group, liberating the free amine for subsequent reactions.
Hydrolysis: : Breaking ester bonds under basic or acidic conditions yields the corresponding acids and alcohols.
Comparison with Similar Compounds
Comparison with Other Compounds:
Compared to simple esters, the presence of the tosylate group makes tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate more reactive in nucleophilic substitution reactions.
The tert-butyl protecting group offers higher stability compared to other carbamates like benzyl carbamate, providing selective deprotection.
Similar Compounds:
Benzyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate
Methyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate
Ethyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate
Properties
IUPAC Name |
tert-butyl (3S)-3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAOABDDALQSO-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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